5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Übersicht

Beschreibung

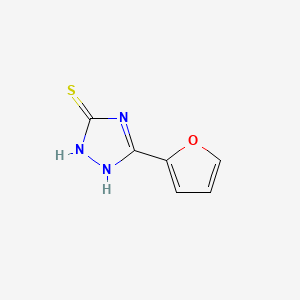

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound with the molecular formula C6H5N3OS. It is characterized by the presence of a furyl group attached to a triazole ring, which is further substituted with a thione group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions. The reaction mixture is then acidified with acetic acid to yield the desired product . The general reaction scheme is as follows:

2-Furoyl thiosemicarbazide+KOH→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The furyl group can undergo electrophilic substitution reactions, while the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted furyl and triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity

Research indicates that 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exhibits antifungal properties against various fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger . The compound's mechanism of action may involve interference with fungal cell membrane synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate the specific mechanisms and to evaluate its efficacy in vivo.

Agricultural Applications

Pesticidal Properties

this compound has shown promise as a pesticide. Its application in agricultural settings has been linked to effective control of various pests and pathogens affecting crops. The compound's ability to disrupt metabolic processes in target organisms makes it a candidate for developing new pest control agents .

Analytical Chemistry

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation and quantification of this compound in complex mixtures. This method utilizes acetonitrile and water as mobile phases and is compatible with mass spectrometry for further analysis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antifungal Activity | Antifungal | Effective against Candida albicans and Aspergillus niger; mechanism involves cell membrane disruption. |

| Investigation of Anticancer Effects | Cancer Research | Induces apoptosis in cancer cells; potential modulation of survival signaling pathways. |

| HPLC Method Development | Analytical Chemistry | Successful separation and quantification using reverse-phase HPLC; scalable for preparative applications. |

Wirkmechanismus

The mechanism of action of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Chlorophenyl)-4-Methyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

- 1-Phenyl-1H-(1,2,4)Triazole-3-Thiol

- 4-Benzyl-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

Uniqueness

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Biologische Aktivität

5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 35771-65-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, antifungal, and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 167.19 g/mol. It features a furyl group attached to a triazole ring, which is further substituted with a thione group. This unique structure contributes to its biochemical properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃OS |

| Molecular Weight | 167.19 g/mol |

| CAS Number | 35771-65-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound exhibits activity against various bacteria and fungi by disrupting cellular functions and inhibiting key metabolic pathways.

- Anticancer Potential : Research suggests that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Neuropharmacological Effects : Some studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Properties

Several studies have documented the antimicrobial efficacy of this compound:

- Bacterial Inhibition : The compound has shown significant activity against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with varying minimum inhibitory concentration (MIC) values indicating its effectiveness.

- Fungal Activity : Its antifungal properties have been evaluated against species such as Candida albicans, demonstrating potential as an antifungal agent.

Anticancer Activity

Research indicates that this compound may inhibit the growth of cancer cells:

- A study reported that derivatives of triazole exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound possesses moderate antibacterial activity compared to standard antibiotics.

Study on Anticancer Activity

In a separate investigation focused on anticancer properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

The study concluded that the compound effectively inhibits cell proliferation in these cancer cell lines.

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFBWTHPDGFZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189305 | |

| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35771-65-4 | |

| Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.